molecular formula C6H8F4O3 B1438002 Ethyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 277332-97-5

Ethyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No. B1438002
Key on ui cas rn: 277332-97-5
M. Wt: 204.12 g/mol
InChI Key: DDRDJHHMIJOBDV-UHFFFAOYSA-N
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Patent
US08003004B2

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (121 g 0.92 mol), pyridine (76 g 0.96 mol) and 350 mL of methyl-t-butyl ether were combined in a 1 L 3-neck round bottom flask. The flask was equipped with an overhead stirring mechanism, thermocouple, addition funnel, cold water condenser, and a dry nitrogen bubbler. The reaction flask was kept cool using solid CO2 in a water bath. Ethylchloroformate (100 g, 0.92 mol) was added via an addition funnel dropwise at a rate such that the temperature of the reaction mix did not exceed 0° C. Once the addition was complete the mix was allowed to warm to room temperature on its own. The reaction mix was then quenched with 100 mL of water. The water portion was extracted with 2×100 mL portions of methyl t-butyl ether. The combined organic extracts were washed with 100 mL of 1N HCl and 100 mL of water. The solvent was removed by rotary evaporation and the carbonate was purified by fractional distillation using a concentric tube column. The structure of the product was confirmed by GC/MS and the purity by GC-FID was 99.05% of the desired compound.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][OH:4].N1C=CC=CC=1.C(=O)=O.[CH2:18]([O:20][C:21](Cl)=[O:22])[CH3:19]>COC(C)(C)C>[C:21](=[O:22])([O:4][CH2:3][C:2]([F:8])([F:1])[CH:5]([F:7])[F:6])[O:20][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
FC(CO)(C(F)F)F
Name
Quantity
76 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring mechanism
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with an overhead
ADDITION
Type
ADDITION
Details
thermocouple, addition funnel, cold water condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was kept cool
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
was then quenched with 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
The water portion was extracted with 2×100 mL portions of methyl t-butyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with 100 mL of 1N HCl and 100 mL of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
the carbonate was purified by fractional distillation

Outcomes

Product
Name
Type
Smiles
C(OCC)(OCC(C(F)F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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